The compound's CAS Registry Number is 134002-26-9, indicating its unique identification within chemical databases. It is classified under the broader category of pyrrolidine derivatives and is recognized for its use as an intermediate in the synthesis of other pharmaceutical agents, particularly darifenacin .
The synthesis of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate involves several key steps:
Key parameters in this synthesis include temperature control during hydrolysis (typically around room temperature) and careful handling of reagents to minimize impurities.
The molecular formula of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is C22H26N2O7, with a molecular weight of approximately 430.46 g/mol. The structure features:
3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate participates in various chemical reactions:
These reactions are critical for generating more complex molecules necessary for therapeutic applications.
The mechanism of action of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate primarily relates to its role as an intermediate in synthesizing darifenacin. Darifenacin acts as a selective antagonist of muscarinic receptors (particularly M3 receptors), which are involved in bladder contraction. By blocking these receptors, darifenacin reduces involuntary bladder contractions and increases bladder capacity.
Understanding the mechanism through which this compound influences receptor activity can help optimize drug design and improve therapeutic outcomes for patients suffering from overactive bladder syndrome.
The physical and chemical properties of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate include:
The primary application of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate lies in its role as an intermediate in the pharmaceutical industry:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4